(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Overview
Description
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is an organic compound with the molecular formula C11H15BO4. It is a derivative of boronic acid, characterized by the presence of a formyl group, a methyl group, and a propoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3-formyl-5-methyl-2-propoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. This reaction requires a palladium catalyst, a base, and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 3-Carboxy-5-methyl-2-propoxyphenylboronic acid.
Reduction: 3-Hydroxymethyl-5-methyl-2-propoxyphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Methylphenylboronic acid
- 2-Propoxyphenylboronic acid
Uniqueness
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the formyl, methyl, and propoxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Biological Activity
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid, with the molecular formula C11H15BO4, is a boronic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a formyl group, a methyl group, and a propoxy group attached to a phenyl ring, which contribute to its unique reactivity and interactions with biological targets.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with serine residues in enzymes. This interaction inhibits enzyme activity, making it a candidate for the development of enzyme inhibitors. Specifically, it has been investigated as an inhibitor of serine proteases and kinases, which play crucial roles in various cellular processes including signal transduction and metabolism .
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of several enzymes. Its boronic acid moiety allows for selective binding to the active sites of target enzymes. Notably, it has shown promise in inhibiting:
- Serine Proteases : These enzymes are involved in numerous physiological processes, including digestion and immune response.
- Kinases : Inhibition of kinases can affect cell signaling pathways and has implications in cancer therapy.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, showing significant cytotoxicity at specific concentrations .
Case Studies
- Inhibition of Serine Proteases : A study highlighted the effectiveness of this compound as an inhibitor against serine proteases involved in inflammatory responses. The compound was found to reduce inflammation markers in cellular assays.
- Antiproliferative Activity : In a comparative study involving various boronic acids, this compound was among the top performers in inhibiting the growth of cancer cells, demonstrating its potential as a lead compound for further drug development .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other boronic acids:
Compound | Enzyme Inhibition | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Selective binding to serine residues |
3-Formylphenylboronic acid | Moderate | Moderate | Simpler structure |
4-Formylphenylboronic acid | Low | Low | Less effective in enzyme inhibition |
3-Methylphenylboronic acid | Moderate | Low | Lacks formyl group |
Research Applications
This compound is utilized in various research domains:
- Medicinal Chemistry : As a scaffold for designing new enzyme inhibitors.
- Biological Research : Investigated for its role in modulating enzyme activity related to disease pathways.
- Industrial Applications : Used as a reagent in organic synthesis processes.
Properties
IUPAC Name |
(3-formyl-5-methyl-2-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-3-4-16-11-9(7-13)5-8(2)6-10(11)12(14)15/h5-7,14-15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOLNKROICTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584766 | |
Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-53-1 | |
Record name | Boronic acid, (3-formyl-5-methyl-2-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480424-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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